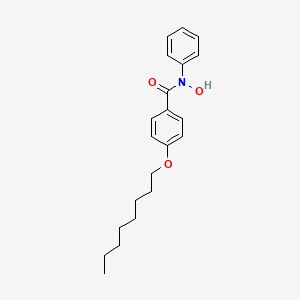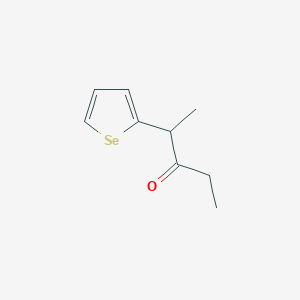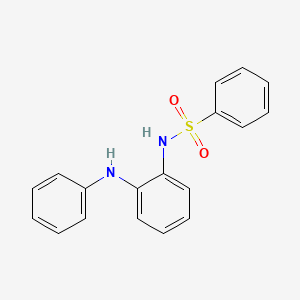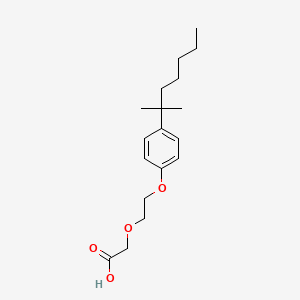![molecular formula C17H38Sn2 B14331640 [2-(Prop-2-en-1-yl)octane-1,1-diyl]bis(trimethylstannane) CAS No. 110214-01-2](/img/structure/B14331640.png)
[2-(Prop-2-en-1-yl)octane-1,1-diyl]bis(trimethylstannane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Prop-2-en-1-yl)octane-1,1-diyl]bis(trimethylstannane) is an organotin compound characterized by the presence of two trimethylstannane groups attached to an octane backbone with a prop-2-en-1-yl substituent. Organotin compounds are known for their applications in various fields, including organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Prop-2-en-1-yl)octane-1,1-diyl]bis(trimethylstannane) typically involves the reaction of an appropriate octane derivative with trimethyltin chloride in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or toluene.
Base: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C).
Industrial Production Methods
Industrial production methods for organotin compounds often involve large-scale reactions using similar conditions as described above. The key factors in industrial synthesis include:
Purity of reagents: High-purity reagents are essential to ensure the quality of the final product.
Reaction control: Precise control of reaction parameters such as temperature, pressure, and reaction time to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(Prop-2-en-1-yl)octane-1,1-diyl]bis(trimethylstannane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state organotin compounds.
Substitution: The trimethylstannane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides (e.g., chloride, bromide) or organometallic reagents (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Organotin oxides.
Reduction: Lower oxidation state organotin compounds.
Substitution: Organotin derivatives with different functional groups.
Applications De Recherche Scientifique
[2-(Prop-2-en-1-yl)octane-1,1-diyl]bis(trimethylstannane) has various applications in scientific research, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of [2-(Prop-2-en-1-yl)octane-1,1-diyl]bis(trimethylstannane) involves its interaction with molecular targets through its organotin moiety. The compound can form coordination complexes with various biomolecules, affecting their function and activity. The pathways involved may include:
Coordination with proteins: Binding to thiol or amino groups in proteins, altering their structure and function.
Interaction with nucleic acids: Binding to DNA or RNA, potentially affecting gene expression and replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-(Prop-2-en-1-yl)octane-1,1-diyl]bis(trimethylsilane): Similar structure but with silicon instead of tin.
[2-(Prop-2-en-1-yl)octane-1,1-diyl]bis(trimethylgermane): Similar structure but with germanium instead of tin.
Uniqueness
The uniqueness of [2-(Prop-2-en-1-yl)octane-1,1-diyl]bis(trimethylstannane) lies in its organotin moiety, which imparts specific chemical reactivity and potential biological activity. Compared to its silicon and germanium analogs, the tin compound may exhibit different coordination chemistry and biological interactions, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
110214-01-2 |
|---|---|
Formule moléculaire |
C17H38Sn2 |
Poids moléculaire |
479.9 g/mol |
Nom IUPAC |
trimethyl-(2-prop-2-enyl-1-trimethylstannyloctyl)stannane |
InChI |
InChI=1S/C11H20.6CH3.2Sn/c1-4-6-7-8-10-11(3)9-5-2;;;;;;;;/h3,5,11H,2,4,6-10H2,1H3;6*1H3;; |
Clé InChI |
XAUOFUYDTACPSJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CC=C)C([Sn](C)(C)C)[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(Piperidin-1-yl)methyl]bicyclo[4.2.0]octa-1,3,5-trien-3-ol](/img/structure/B14331559.png)

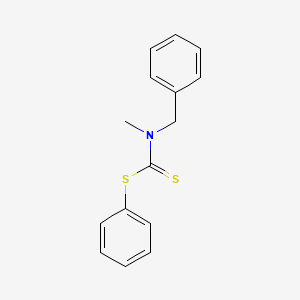
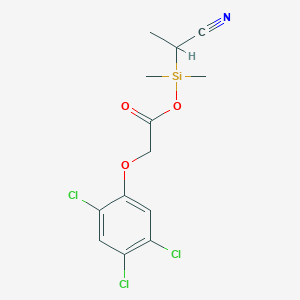
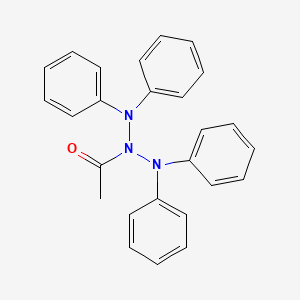
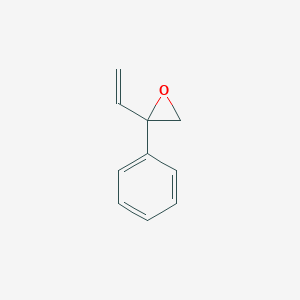
![1-(2,8-Diethyldibenzo[b,d]furan-3-yl)-2-methylpropan-1-one](/img/structure/B14331580.png)
![2,2,4,4,6,6,8-Heptamethyl-8-[3-(2,2,3,3-tetrafluoropropoxy)propyl]-1,3,5,7,2,4,6,8-tetroxatetrasilocane](/img/structure/B14331587.png)
![N-[3-(Decyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide](/img/structure/B14331595.png)
